Cas no 1465990-53-7 (3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid)

3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid
- Cyclobutanecarboxylic acid, 3-hydroxy-1-[(1-methylethyl)thio]-
- 3-Hydroxy-1-(isopropylthio)cyclobutane-1-carboxylic acid
- EN300-1122374
- 3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylicacid
- AKOS015331363
- CS-0288377
- 1465990-53-7
-
- インチ: 1S/C8H14O3S/c1-5(2)12-8(7(10)11)3-6(9)4-8/h5-6,9H,3-4H2,1-2H3,(H,10,11)
- InChIKey: FEYQUZQXZVAGOM-UHFFFAOYSA-N
- ほほえんだ: C1(SC(C)C)(C(O)=O)CC(O)C1
計算された属性
- せいみつぶんしりょう: 190.06636548g/mol
- どういたいしつりょう: 190.06636548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- ふってん: 355.6±42.0 °C(Predicted)
- 酸性度係数(pKa): 3.59±0.40(Predicted)
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122374-10g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1122374-10.0g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1122374-1.0g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1122374-0.5g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1122374-0.05g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1122374-0.1g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1122374-1g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1122374-0.25g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1122374-5.0g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1122374-5g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 5g |
$2858.0 | 2023-10-27 |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acidに関する追加情報
Professional Introduction to 3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid (CAS No. 1465990-53-7)
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1465990-53-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclobutane core substituted with hydroxyl and propan-2-ylsulfanyl groups, exhibits unique structural and functional properties that make it a valuable scaffold for the development of novel therapeutic agents. The compound's structural motif, characterized by a rigid cyclobutane ring, introduces conformational constraints that can influence its biological activity, making it a promising candidate for drug discovery efforts targeting various diseases.
The 3-hydroxy and 1-(propan-2-ylsulfanyl) functional groups in the molecule play crucial roles in modulating its interactions with biological targets. The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to protein receptors or enzymes, while the sulfanyl group introduces a polar and potentially charged moiety that can interact with specific binding sites. These features make the compound an attractive candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory pathways, making it a potential lead for the development of anti-inflammatory drugs. Additionally, its structural framework suggests potential applications in the design of kinase inhibitors, which are critical for treating cancers and other diseases.
The synthesis of 3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The cyclobutane ring can be constructed via various cycloaddition reactions or ring-closing metathesis, while the introduction of the hydroxyl and sulfanyl groups requires careful selection of protecting groups and reaction conditions to ensure regioselectivity. Recent reports highlight the use of transition metal-catalyzed cross-coupling reactions to introduce the sulfanyl group efficiently, demonstrating the growing sophistication of synthetic methodologies in constructing complex heterocyclic systems.
In vitro studies have begun to elucidate the pharmacological profile of 3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid, revealing promising activities in preliminary assays. For instance, research indicates that derivatives of this compound may exhibit potent inhibitory effects on lipoxygenase enzymes, which are key mediators of oxidative stress and inflammation. Furthermore, structural analogs have shown potential as modulators of G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are common targets for therapeutic intervention.
The potential applications of 3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid extend beyond its role as a standalone therapeutic agent. Its unique structural features make it an excellent starting point for library design, where structural diversity can be generated through combinatorial chemistry or automated synthesis platforms. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying novel bioactive molecules with optimized pharmacokinetic properties.
As computational methods continue to improve, virtual screening techniques are being increasingly employed to identify promising candidates like 3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid from large databases before experimental validation. These approaches leverage machine learning algorithms to predict binding affinities and toxicity profiles, streamlining the drug discovery process and reducing the time required to bring new therapies to market.
The future direction of research on 3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is likely to focus on optimizing its pharmacological properties through structure-based drug design. By modifying substituents on the cyclobutane ring or introducing additional functional groups, researchers aim to enhance potency, selectivity, and metabolic stability. Additionally, exploring derivatives that exhibit better solubility or oral bioavailability will be crucial for translating preclinical findings into clinical applications.
In conclusion,3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid (CAS No. 1465990-53-7) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activities position it as a valuable scaffold for developing novel therapeutic agents. As synthetic methodologies and computational tools continue to evolve,the exploration of such compounds will undoubtedly yield exciting breakthroughs in drug discovery and development.
1465990-53-7 (3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid) 関連製品
- 50508-31-1(Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-)
- 2228096-79-3(2-methoxy-2-(thiolan-2-yl)propan-1-amine)
- 2229444-25-9(1-fluoro-3-(1-methylpyrrolidin-2-yl)propan-2-ol)
- 1393560-91-2(4-Chloro-5-(trifluoromethyl)pyridin-3-amine)
- 2090756-45-7(2-(5-methyl-2-nitrophenyl)ethan-1-ol)
- 2138532-07-5(3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)
- 103989-84-0((2-Methylnaphthalen-1-yl)boronic Acid)
- 1361832-04-3(Hydroxy-(3',5'-dichloro-3-fluoro-biphenyl-4-yl)-acetic acid)
- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)
- 923507-86-2(3-tert-butyl-1,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)



